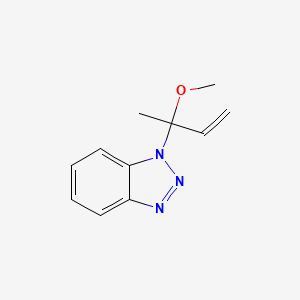![molecular formula C22H23N3 B2681897 2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380188-42-9](/img/structure/B2681897.png)
2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in oncology, inflammation, and autoimmune diseases.
Scientific Research Applications
2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. In oncology, this compound has shown promising results in preclinical studies as a single agent and in combination with other therapies. It has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors and enhance the efficacy of chemotherapy. In inflammation and autoimmune diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms in preclinical models.
Mechanism of Action
2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole works by inhibiting the adenosine A2A receptor, which is a G protein-coupled receptor expressed on immune cells and tumor cells. Adenosine is produced in high concentrations in the tumor microenvironment and contributes to immune suppression and tumor growth. By inhibiting the A2A receptor, this compound can enhance the anti-tumor immune response and reduce tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, enhance the activity of immune cells, and reduce tumor growth. In preclinical studies, this compound has been shown to be well-tolerated and have a favorable safety profile.
Advantages and Limitations for Lab Experiments
2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, there are some limitations to using this compound in lab experiments. It may not be effective in all types of tumors, and its efficacy may depend on the tumor microenvironment. Additionally, the optimal dosing and timing of this compound in combination with other therapies may need to be further optimized.
Future Directions
There are several future directions for the study of 2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole. In oncology, this compound is currently being evaluated in clinical trials as a single agent and in combination with other therapies. Further studies are needed to determine the optimal dosing and timing of this compound in combination with other therapies. In inflammation and autoimmune diseases, this compound has shown promising results in preclinical models, and further studies are needed to determine its efficacy in clinical trials. Additionally, the development of more potent and selective A2A receptor inhibitors may lead to improved therapeutic outcomes.
Synthesis Methods
2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the azetidine ring, followed by the coupling of the benzimidazole and cyclopropyl groups. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
properties
IUPAC Name |
2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-6-17-12-18(11-16(17)5-1)24-13-19(14-24)25-21-8-4-3-7-20(21)23-22(25)15-9-10-15/h1-8,15,18-19H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRPOXIISBAXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5CC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

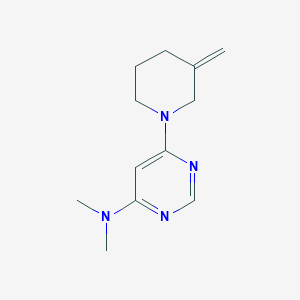

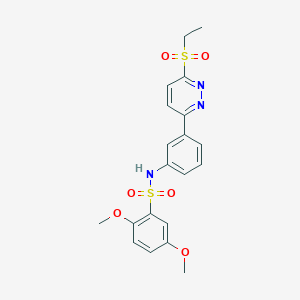
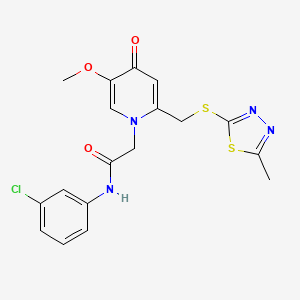
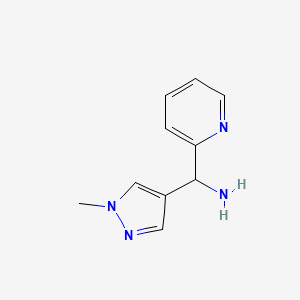
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2681821.png)
![(aR)-2,6-Diphenyl-4-(trifluoromethylsulfonylamino)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide](/img/structure/B2681822.png)
![4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2681823.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2681825.png)
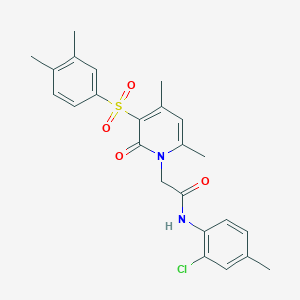
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2681830.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2681833.png)

